3-Aminobutanoic acid
Overview
Description
This compound is characterized by the presence of both amino and carboxyl functional groups, making it a versatile molecule in various chemical and biological applications .
Synthetic Routes and Reaction Conditions:
Aza-Michael Addition: One common synthetic route involves an initial aza-Michael addition starting from prochiral compounds, followed by enzymatic resolution via aminolysis using Candida antarctica lipase B in a solvent-free one-pot process.
Asymmetric Reduction: Another method includes asymmetric reduction or stereo-selective synthesis starting from the natural amino acid alanine, undergoing a series of reactions to yield the desired product.
Industrial Production Methods:
- Industrial production often involves large-scale synthesis in modern factories equipped with advanced production equipment and rigorous quality management systems. For instance, Joinband Biotechnology has established a factory with an annual production capacity of 300 tons of ®-3-Aminobutanoic acid .
Types of Reactions:
Substitution Reactions: 3-Aminobutanoic acid can undergo substitution reactions, such as the Ullmann type aryl amination reaction with aryl halides to synthesize N-aryl amino butanoic acids.
Common Reagents and Conditions:
Aryl Halides: Used in Ullmann type aryl amination reactions.
Candida antarctica Lipase B: Used in enzymatic resolution during the aza-Michael addition process.
Major Products:
N-Aryl Amino Butanoic Acids: Formed via substitution reactions.
Substituted Piperidinone: Formed via esterification reactions.
Mechanism of Action
Target of Action
3-Aminobutanoic acid, also known as β-Aminobutyric acid (BABA), is a β-amino acid . It is known to interact with plant tissues to increase disease resistance . .
Mode of Action
It is known to induce defense responses in plants by both physical and biochemical means . The precise mechanism depends on the plant and pathogen species .
Biochemical Pathways
This compound is involved in key metabolic cascades and cell-to-cell communication via a variety of cell signaling pathways . .
Result of Action
This compound is known to protect plants against a challenge infection with P. infestans . It has various levels of susceptibility for the pathogen . .
Action Environment
A greener synthesis of (s)-3-aminobutanoic acid has been developed, and the environmental impact of this optimized process has been evaluated .
Biochemical Analysis
Biochemical Properties
3-Aminobutanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that it can protect plants against a challenge infection with P. infestans .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the butanoate metabolism pathway
Scientific Research Applications
3-Aminobutanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Aminobutyric Acid (gamma-Aminobutyric Acid): A principal inhibitory neurotransmitter in the central nervous system.
2-Aminoisobutyric Acid: Another β-amino acid with different structural properties.
5-Aminovaleric Acid: A longer-chain amino acid with distinct biological functions.
Uniqueness: 3-Aminobutanoic acid is unique due to its dual role in both enhancing plant immunity and acting as a pharmaceutical intermediate. Its ability to regulate neurotransmitter balance also sets it apart from other similar compounds .
Properties
IUPAC Name |
3-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040975 | |
Record name | beta-Aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 25 °C | |
Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
541-48-0, 2835-82-7 | |
Record name | β-Aminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-3-Aminobutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77380 | |
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Record name | Butanoic acid, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DL-3-aminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-AMINOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193.0 °C | |
Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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